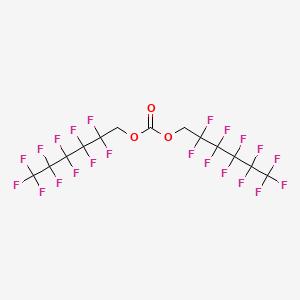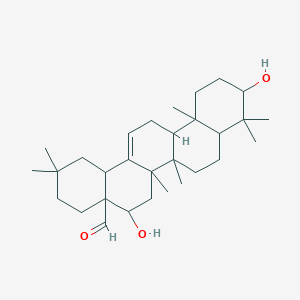
trans-Stilbamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Stilbamidine: is a synthetic aromatic diamidine compound known for its significant biological activities. It is structurally characterized by two phenyl rings connected by a trans-ethylene bridge, with each phenyl ring bearing an amidine group. This compound has been extensively studied for its antimicrobial, antiprotozoal, and antitumor properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-Stilbamidine typically involves the coupling of benzyl halides in the presence of phosphine catalysts. One efficient method includes the use of CsF/B(OMe)3 and NaH as bases, which facilitate the homo-coupling reaction of benzyl chlorides to yield this compound . Another common approach is the Mizoroki-Heck reaction, where styrene reacts with bromobenzaldehyde under palladium-catalyzed conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale versions of these synthetic routes, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: trans-Stilbamidine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amidine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted stilbenes, quinones, and amine derivatives, each with distinct biological and chemical properties .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of trans-Stilbamidine involves its binding to nucleic acids, particularly DNA. This binding interferes with DNA replication and transcription, leading to the inhibition of cell division and growth. In protozoa such as Trypanosoma, this compound selectively binds to kinetoplastic DNA, disrupting its function and leading to cell death . Additionally, it can interact with lysosomes, causing an increase in lysosome-like bodies and secretion granules, further contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Pentamidine: Another diamidine compound with similar antiprotozoal activity.
Propamidine: Known for its antimicrobial properties.
Berenil: Used in the treatment of trypanosomiasis and other protozoal infections.
Uniqueness: trans-Stilbamidine is unique in its strong affinity for nucleic acids and its broad spectrum of biological activities. Unlike some similar compounds, it exhibits significant activity against a wide range of pathogens, including bacteria, protozoa, and fungi . Its ability to bind selectively to kinetoplastic DNA in protozoa makes it particularly effective in treating diseases like leishmaniasis and trypanosomiasis .
Propriétés
Formule moléculaire |
C15H14N2 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
2-[(E)-2-phenylethenyl]benzenecarboximidamide |
InChI |
InChI=1S/C15H14N2/c16-15(17)14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11H,(H3,16,17)/b11-10+ |
Clé InChI |
YPKLEABUZYKRSP-ZHACJKMWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C2=CC=CC=C2C(=N)N |
SMILES canonique |
C1=CC=C(C=C1)C=CC2=CC=CC=C2C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


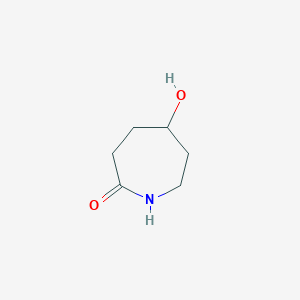
![ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]acrylate](/img/structure/B12088463.png)

![5-hydroxy-4-methoxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione](/img/structure/B12088468.png)

![2-phenyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B12088474.png)
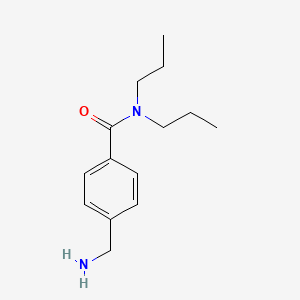

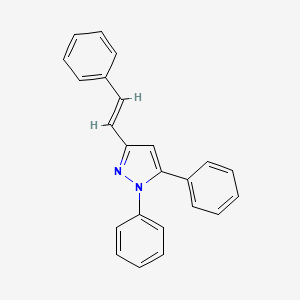

![Triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-1-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;triphenyl-[4-[4-[2',4',5',7'-tetrafluoro-3-oxo-3',6'-bis(trifluoromethylsulfonyloxy)spiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]piperazin-1-yl]butyl]phosphanium;dichloride;dihydrochloride](/img/structure/B12088499.png)
